Sanglifehrina -

Sanglifehrina

Catalog Number: EVT-15385349
CAS Number:
Molecular Formula: C60H91N5O13
Molecular Weight: 1090.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sanglifehrin A is a cyclic peptide belonging to the class of polyketide natural products, primarily known for its potent immunosuppressive properties. It is produced by the actinomycete Streptomyces flaveolus and has garnered attention for its ability to inhibit cyclophilins, which are proteins that play critical roles in various cellular processes, including T cell activation and mitochondrial function. Sanglifehrin A is structurally distinct from other well-known immunosuppressants like cyclosporin A, offering potential advantages in therapeutic applications.

Source

Sanglifehrin A was first isolated from the fermentation broth of Streptomyces flaveolus, with its isolation and characterization published in 1999 by researchers Sanglier and Fehr. This compound is part of a family of related natural products, collectively referred to as sanglifehrins, which exhibit similar biological activities but differ in their structural features.

Classification

Sanglifehrin A is classified as a cyclic peptide and falls under the broader category of organic compounds known as polyketides. Its classification can be detailed as follows:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Cyclic peptides
Synthesis Analysis

Methods

The synthesis of Sanglifehrin A has been explored through various methodologies, including total synthesis approaches that utilize advanced organic chemistry techniques. One notable method involves enantioselective synthesis using ring-closing metathesis and Stille coupling:

  1. Ring-Closing Metathesis: This technique is employed to create the 22-membered macrocyclic core of Sanglifehrin A. The reaction utilizes 2,6-bis(trifluoromethyl)benzeneboronic acid as a catalyst.
  2. Spirocyclization: A key intermediate, pyranone, undergoes stereo-controlled spirocyclization to form the unique spirocyclic lactam characteristic of Sanglifehrin A.
  3. Stille Coupling: The macrocyclic core is then coupled with the spirocyclic lactam fragment through Stille coupling to yield the final product.

These synthetic routes allow for the generation of analogs with variations at specific positions, enhancing the understanding of structure-activity relationships in this class of compounds .

Molecular Structure Analysis

Structure

Sanglifehrin A has a complex molecular structure characterized by a 22-membered macrocyclic backbone and a unique spirocyclic lactam moiety. The chemical formula for Sanglifehrin A is C60H91N5O13C_{60}H_{91}N_{5}O_{13}, with a molecular weight of approximately 1090.39 g/mol.

Structural Data

  • InChIKey: ONJZYZYZIKTIEG-CFBQITSMSA-N
  • Chiral Atoms: 17
  • Bond Count: 173
  • Aromatic Bond Count: 6

This intricate structure contributes to its biological activity by enabling specific interactions with target proteins such as cyclophilin A .

Chemical Reactions Analysis

Sanglifehrin A engages in various chemical reactions primarily through its interactions with cyclophilins. Notably:

  1. Cyclophilin Binding: Sanglifehrin A binds to cyclophilin A with high affinity (approximately 20-fold higher than cyclosporin A), inhibiting its peptidyl-prolyl cis-trans isomerase activity.
  2. Mitochondrial Permeability Transition Pore Inhibition: It also inhibits the opening of the mitochondrial permeability transition pore by binding to cyclophilin D, thereby preventing cell death associated with necrosis and apoptosis .

These interactions underscore the compound's potential therapeutic applications in immunosuppression and protection against ischemic injury.

Mechanism of Action

Sanglifehrin A exerts its pharmacological effects primarily through its interaction with cyclophilins:

  1. Binding Affinity: The compound binds to cyclophilin A at a site distinct from cyclosporin A, leading to higher-order homodimerization of cyclophilin A.
  2. Inhibition of T Cell Activation: By binding to cyclophilin A, Sanglifehrin A interferes with T cell activation without inhibiting calcineurin activity, suggesting an alternative pathway for immunosuppression.
  3. Mitochondrial Protection: Its ability to inhibit cyclophilin D contributes to protective effects against mitochondrial dysfunction during reperfusion injury .
Physical and Chemical Properties Analysis

Physical Properties

Sanglifehrin A exhibits several notable physical properties:

  • Appearance: Typically found as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions is crucial for its biological activity.
  • Reactivity: Reacts with specific proteins (cyclophilins) leading to significant biological effects.

The compound's complex structure contributes to its unique reactivity profile compared to other immunosuppressants .

Applications

Sanglifehrin A has several significant scientific uses:

  1. Immunosuppressant Research: Due to its potent inhibition of cyclophilins, it serves as a model compound for studying immunosuppressive mechanisms.
  2. Therapeutic Potential: Its unique binding characteristics offer potential applications in treating autoimmune diseases or preventing transplant rejection.
  3. Biological Studies: Sanglifehrin A is utilized in studies investigating T cell activation pathways and mitochondrial function .
Introduction to Sanglifehrin A as a Novel Immunophilin-Binding Compound

Historical Discovery and Isolation from Streptomyces spp.

Sanglifehrin A (SfA) was first isolated in 1999 from the actinomycete strain Streptomyces sp. A92-308110 during a targeted screening campaign for cyclophilin-binding compounds. This discovery, detailed across two seminal papers in The Journal of Antibiotics [1] [3], employed activity-guided purification using cyclophilin A (CypA) binding affinity as the primary selection criterion. Researchers extracted the compound from fermented broth using organic solvents (ethyl acetate), followed by sequential chromatographic separations including silica gel chromatography and reverse-phase HPLC. Four structural variants (sanglifehrins A–D) were initially characterized, with sanglifehrins A and B identified as genuine metabolites, while sanglifehrins C and D were later determined to be extraction artifacts [3]. The discovery represented a significant advancement in immunophilin ligand research, as SfA exhibited a 10-20 fold higher affinity for CypA than cyclosporin A (CsA), the established gold standard at the time [1]. This unparalleled binding potency immediately positioned SfA as a molecule of considerable pharmacological interest for modulating cyclophilin-mediated biological pathways.

Table 1: Sanglifehrin Variants and Key Properties

CompoundClassificationCyclophilin A AffinitySource Status
Sanglifehrin ANatural metabolite10-20x higher than CsAGenuine metabolite
Sanglifehrin BNatural metaboliteSimilar to Sanglifehrin AGenuine metabolite
Sanglifehrin CExtraction artifactComparable to CsAArtifact
Sanglifehrin DExtraction artifactComparable to CsAArtifact

Structural Classification as a Polyketide-Nonribosomal Peptide Hybrid

Sanglifehrin A belongs to the structurally intricate class of hybrid polyketide-nonribosomal peptides (PK-NRPs), a hallmark of many bioactive microbial metabolites. Its architecture comprises three distinct segments synthesized through coordinated enzymatic systems [2] [3] :

  • A 22-membered macrocyclic core: This polyketide-derived segment forms the central ring structure via type I polyketide synthase (PKS) assembly, incorporating acetate and propionate extender units.
  • A tripeptide subunit: Integrated into the macrocycle via nonribosomal peptide synthetase (NRPS) machinery, this segment contains both proteinogenic and non-proteinogenic amino acids. The NRPS assembly line employs adenylation (A), thiolation (PCP), and condensation (C) domains for amino acid activation, carrier tethering, and peptide bond formation .
  • A unique C40 spirolactam side chain: This highly distinctive feature, a spirocyclic lactam moiety appended to a linear polyketide chain extending from the macrocycle, contributes significantly to SfA’s three-dimensional structure and target-binding specificity. The spirolactam’s biosynthesis involves complex oxidative cyclization steps [3] [5].

Absolute stereochemistry and structural confirmation were achieved through NMR spectroscopy and X-ray crystallography of the SfA-CypA complex [3]. This structure revealed key interactions: the spirolactam and adjacent regions bind deeply within the CypA active site, while the macrocycle engages in hydrophobic interactions, explaining the exceptional affinity. Synthetic efforts, notably the 2021 enantioselective total synthesis [5], further confirmed the structure and enabled access to analogs, particularly around the spirolactam (C40) region, facilitating structure-activity relationship (SAR) studies.

Figure: Schematic of Sanglifehrin A Hybrid Structure (Describe key structural features)(1) 22-membered macrocycle (Polyketide-derived), (2) Tripeptide unit (NRPS-derived), (3) C40 spirolactam side chain (Unique spirocyclic moiety), (4) Cyclophilin-binding domain)

Role in Bridging Immunosuppressive and Antifibrotic Research Paradigms

Initially characterized for its immunosuppressive potential, SfA demonstrated a novel mechanism distinct from classical agents like CsA or rapamycin. While it binds CypA with high affinity, the SfA-CypA complex does not significantly inhibit calcineurin phosphatase—the primary mechanism underlying CsA's T-cell suppression [1] [4]. Instead, SfA exerts immunosuppressive effects through alternative pathways:

  • Inhibition of Dendritic Cell (DC) Function: SfA profoundly suppresses key DC activities in vivo, including receptor-mediated endocytosis (>90% reduction), macropinocytosis, and allostimulatory capacity. Crucially, it selectively abrogates IL-12p70 production (>90%) without significantly affecting IL-10 or TNF-α, indicating targeted immunomodulation [4].
  • Synergistic Transplant Rejection Prevention: In rat heart transplant models, SfA alone showed limited efficacy. However, combined with sub-therapeutic CsA, it promoted long-term graft survival (median survival >100 days vs 23 days with low-dose CsA alone; p=0.0007) and almost completely prevented chronic graft arteriosclerosis [4].
  • Modulation of IMPDH2 and Cell Cycle: SfA promotes higher-order homodimerization of CypA and facilitates its complex formation with inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. It also induces G1-S cell cycle arrest via p53/NF-κB pathways [5] [23].

A paradigm-shifting discovery in 2024 revealed SfA's potent antifibrotic activity, fundamentally linking its immunophilin binding to a novel therapeutic application. Chemical proteomics using photoaffinity SfA probes (pSfA1, pSfA2) identified cyclophilin B (CypB/PPIB), not CypA, as the primary intracellular target of SfA in live cells [2]. CypB is an endoplasmic reticulum (ER)-resident peptidyl-prolyl cis-trans isomerase (PPIase) crucial for collagen type I folding and secretion. Mechanistic studies showed:

  • SfA binds CypB within the ER, triggering its secretion without inducing ER stress.
  • Secreted CypB disrupts intracellular collagen chaperone function, preventing TGF-β1–driven collagen I synthesis and secretion in activated myofibroblasts in vitro. This occurs without affecting collagen mRNA levels, TGF-β signaling, or myofibroblast contractility [2].
  • SfA significantly attenuated fibrosis progression in preclinical models of lung (bleomycin-induced) and skin fibrosis. Crucially, it inhibited collagen secretion in ex vivo cultures of fibroblasts from patients with idiopathic pulmonary fibrosis (IPF) [2].

Table 2: Sanglifehrin A's Dual Mechanisms: Immunosuppression vs. Antifibrosis

Target/MechanismImmunosuppressive EffectAntifibrotic Effect
Primary TargetCyclophilin A (CypA)Cyclophilin B (CypB)
Key ComplexCypA-SfA-IMPDH2 Ternary ComplexSfA-Induced CypB Secretion
Downstream EffectIMPDH2 Inhibition; G1-S Cell Arrest; Reduced DC IL-12Disrupted Collagen I Folding/Secretion
Functional OutcomeT-cell & DC Suppression; Graft Survival SynergyInhibition of Myofibroblast Collagen Production
Therapeutic ContextAcute/Chronic Transplant RejectionLung (IPF), Skin Fibrosis (e.g., SSc)

This dual targeting of immunophilins positions sanglifehrin A as a unique chemical scaffold capable of bridging two major therapeutic areas. Its ability to inhibit pathological collagen deposition via CypB inhibition offers a novel approach to treating fibrotic diseases, independent of its established, yet mechanistically distinct, immunosuppressive actions mediated through CypA and IMPDH2. This expands the potential therapeutic relevance of cyclophilin-binding far beyond immunosuppression.

Properties

Product Name

Sanglifehrina

IUPAC Name

(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone

Molecular Formula

C60H91N5O13

Molecular Weight

1090.4 g/mol

InChI

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13-,25-16-,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1

InChI Key

ONJZYZYZIKTIEG-JHEQUYBESA-N

Canonical SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Isomeric SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.